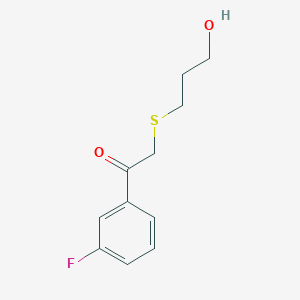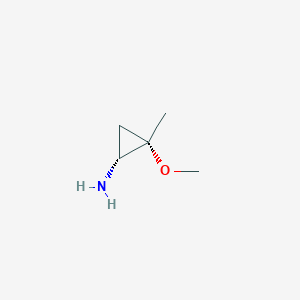
(1R,2S)-2-Methoxy-2-methylcyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine is a chiral compound with a cyclopropane ring substituted with a methoxy group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a catalyst, such as a rhodium or copper complex. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of cheaper and more readily available catalysts can be explored to make the process more economically viable.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or sodium cyanide, leading to the formation of azides or nitriles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Sodium azide in dimethylformamide at elevated temperatures (50-80°C).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Azides or nitriles.
Aplicaciones Científicas De Investigación
rac-(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
rac-(1R,2S)-2-methoxycyclohexan-1-ol: A chiral molecule with similar structural features but a different ring size.
rac-(1R,2S)-2-cyanocyclopropylmethanesulfonyl fluoride: Another cyclopropane derivative with different substituents.
Uniqueness
rac-(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C5H11NO |
|---|---|
Peso molecular |
101.15 g/mol |
Nombre IUPAC |
(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine |
InChI |
InChI=1S/C5H11NO/c1-5(7-2)3-4(5)6/h4H,3,6H2,1-2H3/t4-,5+/m1/s1 |
Clave InChI |
MZLKQFANXXEWIS-UHNVWZDZSA-N |
SMILES isomérico |
C[C@@]1(C[C@H]1N)OC |
SMILES canónico |
CC1(CC1N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-carboxyphenyl)-5-(3,5-dipyridin-4-ylphenyl)phenyl]benzoic acid](/img/structure/B13646660.png)
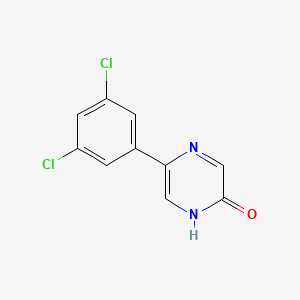
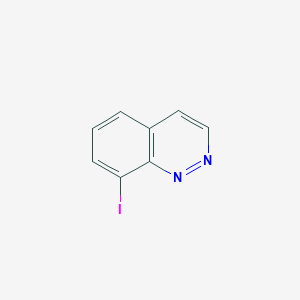
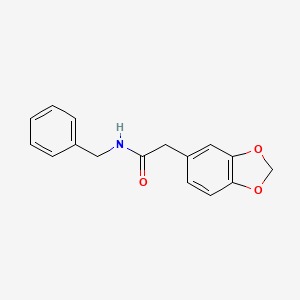
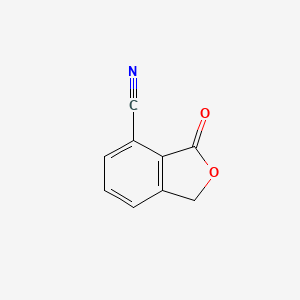
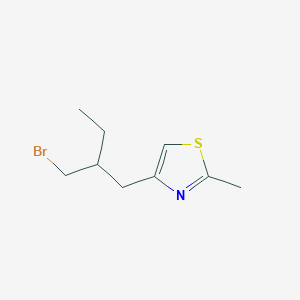
![2-{4-[3-Fluoro-2-(2-Methoxyphenyl)-1h-Indol-5-Yl] Piperidin-1-Yl}-N-Methylethanamine](/img/structure/B13646677.png)
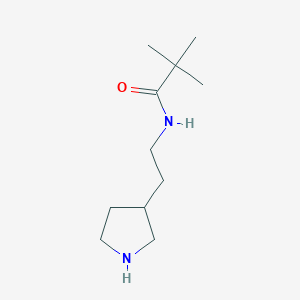
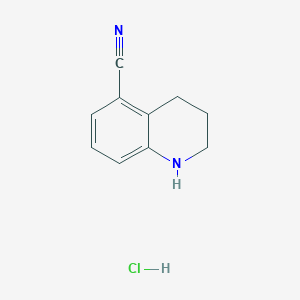
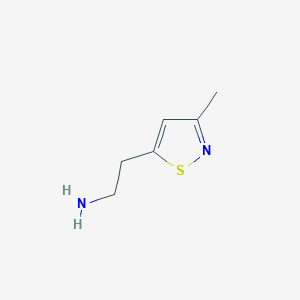
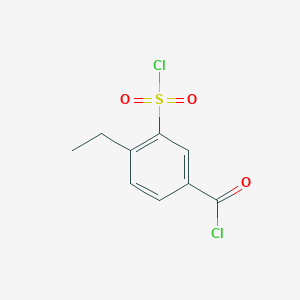
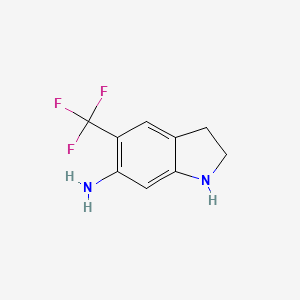
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13646719.png)
